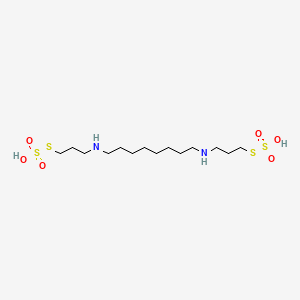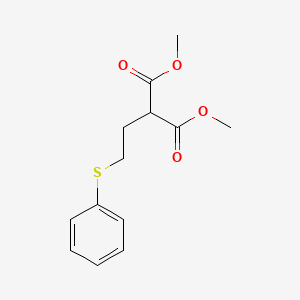
Dimethyl (2-(phenylthio)ethyl)malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (2-(phenylthio)ethyl)malonate is an organic compound with the molecular formula C13H16O4S It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a phenylthioethyl group and two methoxycarbonyl groups
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl (2-(phenylthio)ethyl)malonate can be synthesized through the alkylation of dimethyl malonate with 2-(phenylthio)ethyl bromide. The reaction typically involves the deprotonation of dimethyl malonate using a strong base such as sodium ethoxide, followed by the addition of 2-(phenylthio)ethyl bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale alkylation reactions similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反应分析
Types of Reactions
Dimethyl (2-(phenylthio)ethyl)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the methylene group between the ester groups.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol is commonly used for deprotonation, followed by the addition of alkyl halides.
Hydrolysis: Aqueous acid or base can be used to hydrolyze the ester groups.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the phenylthio group.
Major Products
Alkylation: Dialkylated malonates.
Hydrolysis: Malonic acid derivatives.
Oxidation: Sulfoxides and sulfones.
科学研究应用
Dimethyl (2-(phenylthio)ethyl)malonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of dimethyl (2-(phenylthio)ethyl)malonate involves its ability to act as a nucleophile in various chemical reactions. The methylene group between the ester groups is particularly reactive due to the electron-withdrawing effects of the ester groups, making it susceptible to deprotonation and subsequent nucleophilic attack. The phenylthio group can also participate in redox reactions, adding to the compound’s versatility in chemical synthesis .
相似化合物的比较
Similar Compounds
Diethyl Malonate: Similar in structure but with ethyl ester groups instead of methyl ester groups.
Dimethyl Malonate: Lacks the phenylthioethyl group, making it less versatile in certain reactions.
Ethyl Phenylthioacetate: Contains a phenylthio group but lacks the malonate structure.
Uniqueness
Dimethyl (2-(phenylthio)ethyl)malonate is unique due to the presence of both the phenylthio group and the malonate structure. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and medicinal chemistry.
属性
CAS 编号 |
84803-47-4 |
|---|---|
分子式 |
C13H16O4S |
分子量 |
268.33 g/mol |
IUPAC 名称 |
dimethyl 2-(2-phenylsulfanylethyl)propanedioate |
InChI |
InChI=1S/C13H16O4S/c1-16-12(14)11(13(15)17-2)8-9-18-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
InChI 键 |
SRAYJSYVBOONEG-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CCSC1=CC=CC=C1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







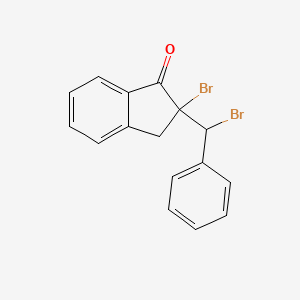
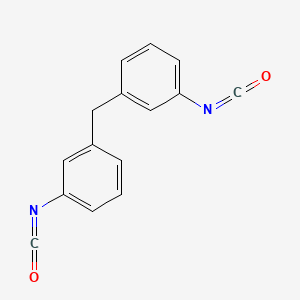
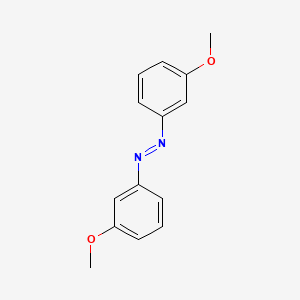
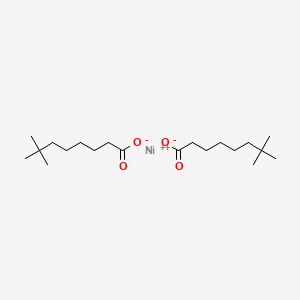



acetic acid](/img/structure/B12802654.png)
